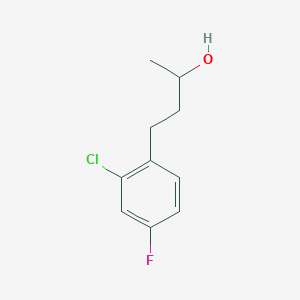

4-(2-Chloro-4-fluorophenyl)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClFO |

|---|---|

Molecular Weight |

202.65 g/mol |

IUPAC Name |

4-(2-chloro-4-fluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |

InChI Key |

SQOZSTJTWRIZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=C(C=C1)F)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Chloro 4 Fluorophenyl Butan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-chloro-4-fluorophenyl)butan-2-ol, the primary disconnections involve the carbon-carbon bond linking the aromatic ring to the butane (B89635) chain and the carbon-oxygen bond of the alcohol.

Strategies for Carbon-Carbon Bond Formation

The key challenge in synthesizing the target molecule is the formation of the bond between the phenyl ring and the butane chain. Two primary retrosynthetic disconnections are considered:

Disconnection 1 (Friedel-Crafts approach): The most logical disconnection is at the C-C bond between the aromatic ring and the carbon chain. This leads back to a key intermediate, 4-(2-chloro-4-fluorophenyl)butan-2-one (B13570510). This ketone can be conceptually disconnected via a Friedel-Crafts acylation or alkylation reaction, suggesting 1-chloro-3-fluorobenzene (B165101) and a four-carbon acylating or alkylating agent as potential starting materials.

Disconnection 2 (Grignard approach): An alternative disconnection involves a nucleophilic attack of an organometallic reagent. This would involve a Grignard reagent derived from 2-chloro-4-fluorobromobenzene reacting with an appropriate electrophile like propylene oxide or butan-2-al.

These disconnections suggest several forward synthetic strategies, which are explored in subsequent sections.

Approaches for Oxygen Functionalization and Halogenation Introduction

The introduction of the hydroxyl group is a critical step. In the most common synthetic route, this is achieved through the reduction of a ketone precursor, 4-(2-chloro-4-fluorophenyl)butan-2-one. This transformation is a standard functional group interconversion.

The chloro and fluoro substituents on the phenyl ring are typically incorporated from the start of the synthesis. The use of a pre-substituted starting material, such as 1-chloro-3-fluorobenzene, is the most efficient strategy, as direct halogenation of the butan-2-ol-substituted phenyl ring could lead to issues with regioselectivity and side reactions.

Classical and Modern Chemical Synthesis Routes

Both linear and convergent synthetic pathways can be devised for this compound, leveraging both classical and modern organic chemistry reactions.

Convergent and Linear Synthesis Pathways

Linear Synthesis: A common and practical approach is a linear synthesis starting from 1-chloro-3-fluorobenzene. This pathway involves a Friedel-Crafts acylation with a suitable four-carbon acyl halide or anhydride (B1165640) to produce an intermediate ketone. Subsequent reduction of the ketone yields the target alcohol. A potential reaction scheme is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with crotonyl chloride to yield an α,β-unsaturated ketone, followed by catalytic hydrogenation to reduce both the double bond and the ketone.

Convergent Synthesis: A convergent approach would involve the synthesis of the butan-2-ol side chain and the substituted phenyl ring separately, followed by their coupling. For instance, a Grignard reagent could be prepared from a halogenated 2-chloro-4-fluorobenzene derivative, which would then react with a suitable four-carbon electrophile.

Optimization of Reaction Conditions

The efficiency of the synthesis is highly dependent on the optimization of reaction conditions for each step.

| Reaction Step | Parameter | Optimized Conditions |

| Friedel-Crafts Acylation | Temperature | Typically performed at low temperatures (0-25 °C) to minimize side reactions. |

| Solvent | Inert solvents such as dichloromethane or nitrobenzene are commonly used. | |

| Stoichiometry | A slight excess of the Lewis acid catalyst is often employed. | |

| Ketone Reduction | Temperature | Generally carried out at room temperature or below. |

| Solvent | Protic solvents like ethanol or methanol (B129727) are suitable for sodium borohydride reductions. |

Temperature and Pressure: Friedel-Crafts reactions are often exothermic and require careful temperature control to prevent polysubstitution and rearrangement byproducts. Reductions are typically performed at atmospheric pressure.

Solvent Systems: The choice of solvent is crucial. For Friedel-Crafts acylation, inert solvents that can dissolve the reactants and the Lewis acid catalyst are necessary. For the reduction of the ketone, protic solvents are often used with hydride reducing agents.

Stoichiometry: Precise control of the stoichiometry of reactants and reagents is essential to maximize yield and minimize waste.

Catalyst Systems and Reagent Selection

The selection of appropriate catalysts and reagents is fundamental to the success of the synthesis.

| Transformation | Catalyst/Reagent | Rationale |

| Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) | A strong Lewis acid that effectively activates the acylating agent. |

| Ketone Reduction | Sodium borohydride (NaBH₄) | A mild and selective reducing agent for ketones, well-suited for laboratory-scale synthesis. |

| Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent, but requires anhydrous conditions and careful handling. | |

| Grignard Reaction | Magnesium (Mg) | Used to form the highly nucleophilic organometallic reagent. |

For the key transformations, the following are often employed:

Friedel-Crafts Acylation: A strong Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically used to facilitate the acylation of the aromatic ring.

Ketone Reduction: A variety of reducing agents can be used to convert the ketone to the secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent that is easy to handle. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be used, but it requires stricter anhydrous conditions. Catalytic hydrogenation over a metal catalyst like palladium or platinum is another viable option.

Grignard Reaction: In a convergent approach, the formation of the Grignard reagent from a halo-substituted 2-chloro-4-fluorobenzene requires activated magnesium turnings and an anhydrous ether solvent.

Metal-Catalyzed Reactions

Metal-catalyzed hydrogenation and transfer hydrogenation are powerful methods for the reduction of ketones to alcohols. nih.govwikipedia.org Ruthenium-based catalysts, in particular, have demonstrated high efficacy in the asymmetric reduction of a wide range of ketones. semanticscholar.orgnih.govsmolecule.com While specific examples detailing the metal-catalyzed reduction of 4-(2-chloro-4-fluorophenyl)butan-2-one are not extensively documented in publicly available literature, the general principles of these reactions are well-established.

Typically, these reactions involve the use of a ruthenium precursor in combination with a chiral diphosphine ligand and a chiral diamine. semanticscholar.org The catalyst, often pre-formed or generated in situ, facilitates the transfer of hydrogen from a hydrogen source, such as hydrogen gas or isopropanol, to the carbonyl group of the ketone. nih.gov The choice of metal, ligand, and reaction conditions plays a crucial role in determining the efficiency and enantioselectivity of the reduction. For instance, the presence of electron-withdrawing groups on the aromatic ring of the substrate, such as the chloro and fluoro substituents in 4-(2-chloro-4-fluorophenyl)butan-2-one, can influence the electronic properties of the carbonyl group and thereby affect the catalytic activity.

Table 1: Representative Metal Catalysts for Asymmetric Ketone Reduction

| Metal | Chiral Ligand Type | Reductant | Typical Substrates |

| Ruthenium | Diphosphine/Diamine | H₂, Isopropanol | Aromatic ketones |

| Iridium | Phosphine-oxazoline | H₂ | Ketones, Imines |

| Rhodium | Diphosphine | H₂ | Olefins, Ketones |

This table presents a general overview of metal catalysts used for asymmetric ketone reductions and is not specific to the synthesis of this compound.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. phasetransfer.comguidechem.com The transfer hydrogenation of ketones using chiral organocatalysts, such as those derived from cinchona alkaloids or phosphoric acids, in the presence of a hydrogen donor like Hantzsch ester, is a well-established methodology. phasetransfer.comutexas.edu

The mechanism of these reactions typically involves the activation of the ketone by the chiral catalyst, followed by the stereoselective transfer of a hydride from the Hantzsch ester. The steric and electronic properties of both the catalyst and the substrate are critical for achieving high enantioselectivity. While specific studies on the organocatalytic reduction of 4-(2-chloro-4-fluorophenyl)butan-2-one are limited, the broad applicability of these methods to a variety of aromatic ketones suggests their potential for the synthesis of the target molecule.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a practical and efficient method for conducting reactions between reactants located in different immiscible phases. crdeepjournal.orgprinceton.edu In the context of ketone reduction, chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed to facilitate the transfer of a reducing agent from an aqueous phase to an organic phase containing the ketone. crdeepjournal.orgptfarm.pl This methodology can lead to enantioselective reductions under mild conditions. ptfarm.pl

The catalyst, typically a quaternary ammonium salt, forms an ion pair with the reducing anion (e.g., borohydride) and transports it into the organic phase, where the reduction of the ketone occurs. The chiral environment provided by the catalyst directs the approach of the reducing agent to the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol. The efficiency of this process depends on several factors, including the structure of the catalyst, the nature of the reducing agent, the solvent system, and the reaction temperature.

Asymmetric and Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric and stereoselective methods for the synthesis of this compound is of significant importance.

Enantioselective Reductions of Precursor Ketones

The most direct approach to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-(2-chloro-4-fluorophenyl)butan-2-one. This can be achieved through the use of chiral catalysts or biocatalysts.

The development of chiral catalysts for the asymmetric reduction of ketones is a highly active area of research. nih.govnih.gov A key aspect of this field is the design and synthesis of chiral ligands that can effectively coordinate with a metal center and create a chiral environment to induce high enantioselectivity. utexas.edunih.gov

For the asymmetric hydrogenation of aromatic ketones, chiral diphosphine ligands, such as those based on the BINAP scaffold, have been extensively studied in combination with ruthenium. semanticscholar.org The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphine atoms and the backbone of the ligand. This allows for the optimization of the catalyst for a specific substrate. The design of effective chiral ligands often relies on a combination of computational modeling and experimental screening.

While specific ligand development for the asymmetric reduction of 4-(2-chloro-4-fluorophenyl)butan-2-one is not widely reported, the principles of ligand design for related halophenyl ketones are applicable. The presence of the halogen substituents can influence the interaction of the substrate with the catalyst, and ligands with appropriate electronic and steric properties are required to achieve high levels of stereocontrol.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.govresearchgate.net Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of a broad range of ketones to their corresponding alcohols with high enantiomeric excess. nih.govinsuf.org

The application of ketoreductases for the synthesis of chiral halophenyl alcohols is well-documented. semanticscholar.orgnih.gov These enzymes, often used as whole-cell biocatalysts or as isolated enzymes, can exhibit high activity and selectivity under mild reaction conditions. nih.govscienceopen.com Companies like Codexis have developed panels of engineered ketoreductases with a wide range of substrate specificities and stereoselectivities, which can be screened to identify an optimal biocatalyst for a particular transformation. google.com

For the synthesis of this compound, a screening of a ketoreductase library would likely identify enzymes capable of reducing the precursor ketone with high enantioselectivity. The reaction conditions, such as pH, temperature, and co-solvent, can be optimized to maximize the conversion and enantiomeric excess. The use of a co-factor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is typically required for these reactions.

Table 2: Examples of Ketoreductases in the Synthesis of Chiral Alcohols

| Ketoreductase Source | Substrate | Product | Enantiomeric Excess (ee) |

| Lactobacillus kefir | Acetophenone | (S)-1-Phenylethanol | >99% |

| Candida magnoliae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% |

| Engineered KRED | Various aromatic ketones | Corresponding chiral alcohols | Up to >99% |

This table provides general examples of ketoreductase applications and is not specific to this compound.

Diastereoselective Synthesis through Auxiliary Control

Diastereoselective synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of this compound, a plausible approach involves the use of an Evans-type oxazolidinone auxiliary. The synthesis would proceed via the following conceptual steps:

Acylation: An oxazolidinone auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-propionyl imide.

Enolate Formation and Alkylation: The imide is treated with a base like lithium diisopropylamide (LDA) to form a stereochemically defined (Z)-enolate. This enolate then reacts with a suitable electrophile, 2-chloro-4-fluorobenzyl bromide, in an SN2 reaction. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer.

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically via hydrolysis or reduction with an agent like lithium borohydride (LiBH₂), to yield the desired chiral alcohol.

This auxiliary-controlled alkylation is a well-established method for creating contiguous stereocenters with high diastereoselectivity. wikipedia.orgscielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >95:5 |

| Camphorsultam | Diels-Alder, Alkylations | >90:10 |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Imine Reduction for Amine Synthesis | >90:10 |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are highly effective methods for separating enantiomers from a racemic mixture. These techniques are particularly well-suited for the production of enantiomerically pure secondary alcohols like this compound.

Kinetic Resolution (KR) Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or enzyme. For secondary alcohols, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted. jocpr.com For example, a racemic mixture of this compound could be subjected to transesterification using a lipase such as Candida antarctica lipase B (CALB) and an acyl donor like vinyl acetate. The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an ester, allowing the unreacted (S)-enantiomer to be separated. nih.gov The major drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%. mdpi.com

Dynamic Kinetic Resolution (DKR) Dynamic kinetic resolution overcomes the 50% yield limitation of KR by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. nih.gov This process can theoretically convert 100% of the racemic starting material into a single enantiopure product. For secondary alcohols, this is typically achieved by combining a lipase with a metal catalyst capable of racemizing the alcohol. mdpi.com

A DKR of racemic this compound would involve:

A lipase (e.g., CALB) to selectively acylate one enantiomer.

A racemization catalyst, often a ruthenium complex, that continuously interconverts the unreacted alcohol enantiomer.

This dual-catalyst system funnels the entire racemic mixture into a single, enantiomerically pure acylated product. mdpi.com

Table 2: Representative Lipase-Catalyzed Kinetic Resolutions of Secondary Alcohols

| Substrate Type | Lipase | Acyl Donor | Conversion (%) | Product Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-Arylthio-2-butanol | Lipase P | Vinyl Acetate | ~50 | >99 |

| 1-Phenylethanol | CALB | Vinyl Acetate | ~50 | >99 |

| Aryltrimethylsilyl Alcohols | Novozym 435 | Vinyl Acetate | 50 | >99 |

Data compiled from studies on analogous substrates. nih.govmdpi.comnih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgddugu.ac.in This approach incorporates a pre-existing stereocenter from the "chiral pool" into the target molecule, avoiding the need for asymmetric synthesis or resolution. youtube.com

While a powerful strategy, the application of chiral pool synthesis to a molecule like this compound is not straightforward. The structure of the target compound does not closely resemble common building blocks from the chiral pool. A synthetic route starting from a natural product would likely be lengthy and convoluted, requiring multiple steps to modify the carbon skeleton and introduce the specific aryl group. Therefore, for a relatively simple synthetic target like this, other methods such as the asymmetric reduction of the corresponding ketone or enzymatic resolution are generally more direct and efficient.

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. Key strategies include the use of aqueous reaction media, renewable resources, and reactions with high atom economy. jocpr.com

Solvent-Free and Aqueous-Phase Reactions

A primary green approach to synthesizing this compound is the asymmetric reduction of its corresponding precursor, 4-(2-chloro-4-fluorophenyl)butan-2-one. Performing this reduction in water or under solvent-free conditions significantly reduces the use of volatile organic compounds (VOCs).

Asymmetric transfer hydrogenation (ATH) in water has emerged as a powerful and green alternative for producing chiral alcohols. nih.gov This process typically uses a transition metal catalyst (often based on ruthenium or iridium) with a chiral ligand, and a benign hydrogen donor such as sodium formate or isopropanol. nih.govmdpi.com The reaction can proceed at mild temperatures, affording the chiral alcohol in high yield and enantioselectivity while using water as the solvent. researchgate.net

Table 3: Green Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Hydrogen Donor | Solvent | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|---|

| Ru(II)-TsDPEN | Formic acid/Triethylamine | Water | >95 | >98 |

| [Cp*Ir(bpyO)(H₂O)] | Isopropanol | Isopropanol (neat) | >90 | N/A (racemic) |

Data based on reductions of analogous aryl ketones. organic-chemistry.org

Renewable Feedstock Utilization

The synthesis of pharmaceutical intermediates from renewable biomass is a central goal of green chemistry. For this compound, a fully renewable synthesis is not currently feasible, as the 2-chloro-4-fluorophenyl moiety is derived from petrochemical feedstocks.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are considered greener as they generate less waste.

Two primary routes to this compound can be compared:

Grignard Reaction: The reaction of 2-chloro-4-fluorobenzylmagnesium chloride with acetaldehyde. This route forms a significant amount of inorganic salt (Mg(OH)Cl) as a byproduct, leading to a lower atom economy. organic-chemistry.org

Ketone Reduction: The reduction of 4-(2-chloro-4-fluorophenyl)butan-2-one. If performed via catalytic hydrogenation (using H₂), the reaction has a theoretical atom economy of 100%, as all atoms from the hydrogen molecule are incorporated into the product. libretexts.org This makes it the superior route from an atom economy perspective.

Table 4: Atom Economy Comparison for Synthesis of this compound

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Grignard Reaction | C₇H₅Cl₂FMg + C₂H₄O | C₁₀H₁₂ClFO | Mg(OH)Cl | ~68% |

Calculations are approximate and depend on specific Grignard reagent formula.

Flow Chemistry and Continuous Synthesis of this compound

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the manufacturing of pharmaceutical intermediates like this compound. pharmasalmanac.comcontractpharma.com This approach utilizes microreactors or other continuous reactor types to perform chemical synthesis in a continuously flowing stream, offering substantial advantages in process control, safety, and efficiency over conventional batch methods. pharmasalmanac.comjst.org.in In a flow system, reactants are pumped into a microreactor where they mix and react, and the product is collected continuously. pharmasalmanac.com This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize impurity formation. contractpharma.comnih.gov

Microreactor Design and Process Intensification

The application of flow chemistry to the synthesis of this compound would involve a microreactor-based setup, which is a micro-fabricated system with sub-millimeter channels. pharmasalmanac.com The design of such a system is critical for optimizing reaction conditions and achieving process intensification—dramatically increasing reaction speed and efficiency.

Microreactor Characteristics:

High Surface-to-Volume Ratio: Microreactors possess an exceptionally high surface-area-to-volume ratio, which facilitates superior heat and mass transfer compared to batch reactors. pharmasalmanac.comthieme-connect.debeilstein-journals.org This is crucial for controlling highly exothermic steps, such as Grignard reactions or hydrogenations, which might be employed in the synthesis, thereby preventing runaway reactions and improving product selectivity. contractpharma.com

Efficient Mixing: The small channel dimensions ensure rapid mixing of reactants through diffusion, which is significantly faster than mechanical stirring in large vessels. beilstein-journals.org This leads to more uniform reaction conditions and can result in higher yields and purity profiles.

Precise Control: Flow chemistry allows for precise and automated control over parameters such as residence time, temperature, pressure, and stoichiometry. jst.org.innih.gov By adjusting flow rates, the time reactants spend in the reactor can be controlled to the second, enabling fine-tuning of the reaction to maximize conversion and minimize byproduct formation.

Process Intensification Strategies: Process intensification can be achieved by operating under novel process windows (NPWs), which involve using elevated temperatures and pressures safely. scispace.com The small volume within a microreactor mitigates the risks associated with these conditions. contractpharma.com For a multi-step synthesis, individual microreactors can be linked in sequence ("telescoping"), allowing subsequent reactions to occur without the need for isolating and purifying intermediates, which significantly shortens production cycles. nih.govnih.gov For instance, the formation of a Grignard reagent from a 2-chloro-4-fluorophenyl halide and its subsequent reaction with a butane-based electrophile could be performed in two linked microreactors.

The table below illustrates a hypothetical comparison of parameters for a key synthetic step (e.g., Grignard reaction) in batch versus a microreactor flow system.

| Parameter | Batch Reactor | Microreactor (Flow) | Advantage in Flow Chemistry |

| Reaction Volume | Liters to m³ | Microliters to Milliliters | Enhanced safety with small hold-up volume. contractpharma.comjst.org.in |

| Heat Transfer | Limited by surface area | Excellent | Superior temperature control, prevention of hotspots. pharmasalmanac.comcontractpharma.com |

| Mixing | Mechanical, slow | Diffusion-based, rapid | Improved reaction homogeneity and reproducibility. beilstein-journals.org |

| Residence Time | Hours | Seconds to Minutes | Drastic reduction in reaction time, higher throughput. scispace.comresearchgate.net |

| Process Control | Manual/Semi-automated | Fully automated | High consistency and precise optimization. nih.gov |

| Safety | High risk with exotherms | Inherently safer | Minimized risk of thermal runaway. contractpharma.comijcce.ac.ir |

Scale-Up Considerations and Industrial Relevance of Methodologies

One of the primary advantages of flow chemistry is the streamlined approach to scaling up production from the laboratory to an industrial scale. pharmasalmanac.com Traditional batch scale-up is often problematic, as reaction characteristics can change unpredictably with increasing vessel size. Flow chemistry circumvents these issues by employing different scaling strategies.

Scale-Up Methods:

Scaling Out (Numbering Up): This is the most common method in the pharmaceutical industry. pharmasalmanac.com Instead of increasing the size of a single reactor, multiple microreactors are run in parallel. This approach ensures that the optimized reaction conditions (heat/mass transfer, mixing) established on a lab scale remain identical during large-scale production, guaranteeing process consistency and product quality. pharmasalmanac.com

Scaling Up: This involves increasing the internal dimensions (diameter and length) of the reactor. While this can increase throughput, it must be carefully managed to maintain the beneficial properties of the micro-scale system.

Time Scaling: The most straightforward method is simply to run the continuous process for a longer duration to produce a larger quantity of the product. pharmasalmanac.com

The industrial relevance of adopting continuous flow for intermediates like this compound is substantial. The pharmaceutical industry is increasingly embracing continuous manufacturing to improve efficiency, reduce costs, and enhance product quality. pharmasalmanac.comcontractpharma.com Flow chemistry enables safer handling of hazardous intermediates and offers a smaller manufacturing footprint. contractpharma.comnih.gov This technology facilitates a more agile and on-demand production model, reducing the need for large inventories of intermediates and aligning with green chemistry principles by potentially reducing solvent waste and energy consumption. contractpharma.com

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the efficient preparation of its constituent parts: the aromatic 2-chloro-4-fluorophenyl moiety and the functionalized four-carbon chain.

Synthesis of 2-Chloro-4-fluorophenyl Derivatives

The 2-chloro-4-fluorophenyl group is a common building block. Several synthetic routes exist for its preparation, typically starting from more readily available materials like 4-fluorophenol or 4-fluoroanisole.

Common Synthetic Pathways:

Direct Chlorination of 4-Fluorophenol: A straightforward method involves the direct electrophilic chlorination of 4-fluorophenol. A chlorinating agent, such as chlorine gas or sulfuryl chloride, is used to introduce a chlorine atom at the ortho position to the hydroxyl group. google.com The reaction conditions must be carefully controlled to achieve the desired regioselectivity and prevent the formation of dichlorinated byproducts.

Multi-step Synthesis from 4-Fluoroanisole: An alternative route begins with the nitration of 4-fluoroanisole. google.com The resulting nitro compound is then reduced to an amine, which undergoes a Sandmeyer reaction to introduce the chlorine atom. A final ether cleavage step yields the 2-chloro-4-fluorophenol derivative. google.com

These derivatives, such as 2-chloro-4-fluorobromobenzene or 2-chloro-4-fluoroiodobenzene, can then be converted into organometallic reagents (e.g., Grignard or organolithium reagents) for coupling with the butane chain precursor.

| Starting Material | Key Reagents | Product Example | Reference |

| 4-Fluorophenol | Sulfuryl Chloride (SO₂Cl₂) or Cl₂ | 2-Chloro-4-fluorophenol | google.com |

| 4-Fluoroanisole | 1. HNO₃/H₂SO₄2. Fe/HCl3. NaNO₂/HCl, CuCl | 2-Chloro-4-fluoroanisole | google.com |

| 4-Fluoroacetophenone | Bromine | 2-Bromo-4-fluoroacetophenone | nih.gov |

Functionalized Butane Chain Precursors

The four-carbon chain bearing a hydroxyl group at the second position requires a precursor with appropriate functional groups for coupling with the aromatic ring. Examples include epoxides, α-haloketones, or protected alcohols.

Examples of Precursors and Reactions:

From 1,2-Epoxybutane: A common strategy involves the reaction of an organometallic derivative of the 2-chloro-4-fluorophenyl ring with 1,2-epoxybutane. The nucleophilic carbon of the organometallic reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired alcohol after acidic workup.

From 3-Chlorobutan-2-one: An alternative involves the reaction of the aromatic precursor with a butane derivative like 3-chlorobutan-2-one. orgsyn.org For example, a Reformatsky-type reaction or a Grignard addition followed by reduction of the ketone could be employed.

From But-3-en-2-ol: Another approach could utilize but-3-en-2-ol in a Heck coupling or other cross-coupling reaction with a suitable 2-chloro-4-fluorophenyl halide, followed by reduction of the double bond.

The synthesis of these precursors can be achieved through various established organic chemistry methods. For instance, butane-2,3-diacetal (BDA) protected building blocks can be synthesized efficiently using continuous flow microreactors, showcasing the potential for applying modern synthetic techniques to precursor preparation as well. durham.ac.ukrsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 2 Chloro 4 Fluorophenyl Butan 2 Ol

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for separating 4-(2-Chloro-4-fluorophenyl)butan-2-ol from impurities and for its quantitative determination. The development of robust and reliable methods is essential for quality control in research and manufacturing settings.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary choice for assessing the purity and performing quantitative analysis of this compound. ekb.egpensoft.netpensoft.netresearchgate.netrjptonline.orgnih.gov The method's development focuses on achieving optimal separation from potential process-related impurities and degradation products. A typical method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity. researchgate.net

The chromatographic separation is generally achieved on a C18 stationary phase, which provides effective retention for the moderately polar analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, allowing for fine-tuning of the retention time and resolution. nih.gov Isocratic elution is often sufficient for routine purity checks, while a gradient elution may be employed for separating a more complex mixture of impurities. ekb.eg Detection is commonly performed using a UV/VIS detector at a wavelength where the phenyl chromophore exhibits maximum absorbance. pensoft.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Method validation would confirm the linearity over a specific concentration range, with precision demonstrated by low relative standard deviation (RSD) for replicate injections. Accuracy is typically assessed through recovery studies of spiked samples. ekb.eg

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. nih.govresearchgate.net This is crucial for detecting residual solvents from the synthesis or volatile by-products. Given the thermal lability of some organic molecules, GC methods must be carefully developed to avoid on-column degradation. researchgate.net

A headspace GC-MS method is often preferred for analyzing residual solvents, as it avoids injecting the non-volatile active ingredient into the GC system. For other volatile impurities, direct liquid injection can be used. The method employs a capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane) to achieve separation. The temperature program is optimized to resolve all potential volatile compounds. The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns.

Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 35-450 amu |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This technique is capable of detecting and quantifying impurities at parts-per-million (ppm) levels, which is essential for controlling potentially genotoxic impurities. nih.gov

The structure of this compound contains a chiral center at the C2 carbon atom, meaning it exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, it is critical to separate and quantify them. nih.gov Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usuma.esnih.govresearchgate.net

The direct approach, using a chiral stationary phase (CSP), is the most common method. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for separating a wide range of chiral compounds and are a primary choice for this analysis. researchgate.netmdpi.com The separation can be performed using normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase significantly impacting the resolution of the enantiomers. researchgate.net

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. uma.es

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations. nih.govtwistingmemoirs.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiency compared to liquid chromatography. twistingmemoirs.comresearchgate.net

For the chiral analysis of this compound, SFC offers significant advantages, including reduced solvent consumption and faster run times. twistingmemoirs.com The technique is highly compatible with the polysaccharide-based chiral stationary phases used in HPLC. Small amounts of polar co-solvents (modifiers), such as methanol or ethanol, are typically added to the CO₂ to increase the mobile phase's solvent strength and improve peak shape. mdpi.com

Table 4: Representative SFC Conditions for Chiral Analysis

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-3) |

| Mobile Phase | Supercritical CO₂ / Methanol (Gradient or Isocratic) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

The versatility and efficiency of modern SFC make it an increasingly attractive option for both analytical and preparative-scale chiral separations in the pharmaceutical industry. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the spectra of different nuclei, a complete picture of the molecular connectivity and environment can be assembled.

One-dimensional NMR experiments for ¹H, ¹³C, and ¹⁹F nuclei provide foundational information for confirming the identity and structure of the compound. Spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. docbrown.info The expected spectrum for this compound would show distinct signals for each non-equivalent proton. The integration of these signals corresponds to the number of protons in that environment. Spin-spin coupling between adjacent protons results in characteristic splitting patterns, which can be predicted by the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Due to the molecular asymmetry, all 10 carbon atoms in this compound are expected to be unique, resulting in 10 distinct signals. The chemical shifts are influenced by the electronic effects of neighboring atoms, particularly the electronegative oxygen, chlorine, and fluorine atoms, which typically cause a downfield shift in the attached carbons. docbrown.info

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gove-bookshelf.de For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of its electronic environment. nih.gov Furthermore, this signal would be split into a complex multiplet due to coupling with the adjacent aromatic protons (³JF-H) and, to a lesser extent, the proton in the meta position (⁴JF-H). nih.gov

Table 5: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound in CDCl₃

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C1) | ~1.2 | Doublet | 3H |

| CH (C2-OH) | ~3.8 | Sextet | 1H |

| OH | Variable | Singlet (broad) | 1H |

| CH₂ (C3) | ~1.8 | Multiplet | 2H |

| CH₂ (C4) | ~2.8 | Multiplet | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | ~23 |

| C2 (CHOH) | ~68 |

| C3 (CH₂) | ~40 |

| C4 (CH₂) | ~30 |

| C1' (Ar C-CH₂) | ~138 |

| C2' (Ar C-Cl) | ~133 (d, JC-F) |

| C3' (Ar C-H) | ~130 (d, JC-F) |

| C4' (Ar C-F) | ~162 (d, ¹JC-F) |

| C5' (Ar C-H) | ~117 (d, JC-F) |

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: Predicted chemical shifts and coupling constants are estimates based on analogous structures and may vary depending on experimental conditions.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups, bonding interactions, and molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the FT-IR spectrum would be expected to exhibit several key absorption bands.

The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹, arising from the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding, both intermolecularly between molecules of the alcohol and potentially intramolecularly. The precise position and shape of this band can provide insights into the strength and nature of these hydrogen bonding interactions.

The aromatic ring substituted with chlorine and fluorine atoms would give rise to a series of characteristic peaks. C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands.

The C-O stretching vibration of the secondary alcohol would likely be observed in the 1050-1150 cm⁻¹ region. The presence of the halogen substituents would also be detectable. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹, while the C-F stretching vibration would appear at higher wavenumbers, typically between 1000 and 1400 cm⁻¹. The aliphatic C-H stretching vibrations from the butane (B89635) chain would be visible in the 2850-3000 cm⁻¹ region.

A hypothetical data table of expected FT-IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aliphatic Chain | C-H Bend | 1375-1470 |

| Carbon-Fluorine | C-F Stretch | 1000-1400 |

| Carbon-Oxygen | C-O Stretch | 1050-1150 |

| Carbon-Chlorine | C-Cl Stretch | 600-800 |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For this compound, the Raman spectrum would provide valuable information. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are often strong in Raman spectra and would be expected in the fingerprint region (below 1500 cm⁻¹). The C-Cl and C-F bonds, while visible in IR, would also produce characteristic Raman signals.

The aliphatic backbone of the molecule would also be well-defined in the Raman spectrum. The C-C stretching and bending vibrations would provide information about the conformation of the butane chain. By analyzing the Raman spectra at different temperatures or in different solvents, it may be possible to gain insights into the conformational isomers (rotamers) present and their relative stabilities.

A table of expected Raman shifts for key functional groups in this compound is provided below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-3000 |

| Aromatic Ring | Ring Breathing/Stretching | 1000-1600 |

| Carbon-Carbon | C-C Stretch | 800-1200 |

| Carbon-Chlorine | C-Cl Stretch | 600-800 |

| Carbon-Fluorine | C-F Stretch | 1000-1400 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Crystal Growth Strategies

A prerequisite for X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, which is likely a solid or a high-boiling liquid at room temperature, several crystal growth techniques could be employed. These include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals as the solution becomes supersaturated.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. Solvents of varying polarities should be screened to find conditions that yield well-ordered crystals.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted spots are used to determine the electron density distribution within the crystal, and from this, the atomic positions can be deduced.

For this compound, which possesses a chiral center at the second carbon of the butane chain, X-ray crystallography can be used to determine its absolute configuration if a suitable heavy atom is present or if anomalous dispersion effects can be measured accurately. The chlorine atom in the molecule can aid in this determination. The refined crystal structure would provide precise data on bond lengths and angles, as well as information on intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group.

A hypothetical table summarizing the kind of crystallographic data that would be obtained is shown below.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal |

| Bond Lengths and Angles | Precise geometric parameters of the molecule |

| Torsion Angles | Conformational details of the molecule |

| Hydrogen Bonding Geometry | Details of intermolecular interactions |

| Absolute Configuration (Flack parameter) | The three-dimensional arrangement of atoms in space for a chiral molecule |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for studying the stereochemistry of chiral compounds like this compound.

The primary chiroptical techniques include:

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light as a function of wavelength.

For this compound, the chromophore is the substituted benzene ring. The electronic transitions of this aromatic system will give rise to CD signals. The sign and magnitude of the Cotton effect (the characteristic shape of a CD band) are sensitive to the stereochemistry of the chiral center and the conformation of the molecule.

By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of the chiral center. The chiroptical response would be dependent on the spatial relationship between the chiral center and the aromatic chromophore.

A summary of the information that could be obtained from chiroptical spectroscopy is presented in the following table.

| Technique | Measurement | Information Obtained |

| Optical Rotatory Dispersion (ORD) | Optical Rotation vs. Wavelength | Confirmation of chirality, potential for absolute configuration determination |

| Circular Dichroism (CD) | Differential Absorption of Circularly Polarized Light vs. Wavelength | Information on electronic transitions of the chromophore, determination of absolute configuration, conformational analysis |

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are complementary techniques that provide information about the stereochemistry of chiral molecules. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light, while ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. researchgate.net The combination of experimental ORD and ECD data with quantum chemical calculations has become a reliable method for the unambiguous assignment of the absolute configuration of chiral molecules, including those with conformational flexibility like this compound. nih.govnih.gov

The application of these techniques to this compound would involve several key steps. First, the chiral compound would need to be synthesized and resolved into its individual enantiomers, or an enantiomerically enriched sample would be required. The experimental ORD and ECD spectra of the purified enantiomer(s) would then be recorded. Concurrently, computational modeling would be employed to predict the theoretical ORD and ECD spectra for both the (R)- and (S)-enantiomers.

By comparing the experimentally measured ORD and ECD spectra with the computationally predicted spectra for the (R)- and (S)-enantiomers, the absolute configuration of the synthesized or isolated compound can be definitively assigned. A good match between the experimental and one of the calculated spectra provides strong evidence for that particular absolute configuration. researchgate.net

The ECD spectrum of a chiral compound is characterized by Cotton effects, which are positive or negative bands corresponding to the absorption of circularly polarized light. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the stereogenic center.

Below is a hypothetical data table illustrating the kind of results that would be expected from an ECD analysis of the enantiomers of this compound.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) | Cotton Effect |

| (R)-enantiomer | ~270 | Positive | Positive |

| ~220 | Negative | Negative | |

| (S)-enantiomer | ~270 | Negative | Negative |

| ~220 | Positive | Positive |

Note: This data is illustrative and intended to represent the expected nature of the results.

The ORD curve for a given enantiomer is directly related to its ECD spectrum through the Kronig-Kramers transforms. A positive Cotton effect in the ECD spectrum will correspond to a positive peak in the ORD curve at a slightly longer wavelength and a negative trough at a slightly shorter wavelength. The opposite is true for a negative Cotton effect.

The following table provides a hypothetical representation of ORD data for the enantiomers of this compound.

| Enantiomer | Wavelength (nm) | Molar Rotation [Φ] |

| (R)-enantiomer | 280 | + (Peak) |

| 260 | - (Trough) | |

| (S)-enantiomer | 280 | - (Trough) |

| 260 | + (Peak) |

Note: This data is illustrative and intended to represent the expected nature of the results.

Computational Chemistry and Theoretical Investigations of 4 2 Chloro 4 Fluorophenyl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like 4-(2-chloro-4-fluorophenyl)butan-2-ol from first principles.

Electronic structure analysis provides fundamental insights into the reactivity and stability of a molecule. Key parameters that would be investigated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the aromatic ring.

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. The electronegative chlorine, fluorine, and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon atoms would be electron-deficient.

Electronegativity, Hardness, and Softness: These global reactivity descriptors can be calculated from the HOMO and LUMO energies. Electronegativity (χ) measures the tendency of a molecule to attract electrons. Chemical hardness (η) indicates resistance to change in electron distribution, and its inverse, softness (S), is a measure of polarizability.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 0.8 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Chemical Softness (S) | 0.35 | eV⁻¹ |

Note: The values in this table are for illustrative purposes and represent typical ranges for similar organic molecules.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. These theoretical spectra can be used to interpret and assign experimental data.

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the IR and Raman spectra. The characteristic vibrational modes for this compound would include the O-H stretching of the alcohol group, C-H stretching of the aromatic ring and the alkyl chain, C-C stretching of the phenyl ring, and C-Cl and C-F stretching vibrations. Theoretical spectra help in the assignment of experimental spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and the assignment of experimental NMR signals.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500 - 3700 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1050 - 1260 |

| C-Cl | Stretching | 600 - 800 |

| C-F | Stretching | 1000 - 1400 |

Note: These are typical frequency ranges and specific calculated values would depend on the level of theory and basis set used.

Computational methods can be used to explore the potential energy surface of chemical reactions involving this compound. This involves calculating the energies of reactants, products, and transition states. From these energies, important thermodynamic and kinetic parameters such as reaction enthalpies, activation energies, and reaction rates can be determined. For instance, the energetics of dehydration or oxidation of the alcohol group could be investigated.

The presence of chloro and fluoro substituents on the phenyl ring influences its electronic properties and aromaticity. Aromaticity can be quantified using indices such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). The electron-withdrawing nature of the halogen substituents would affect the electron density distribution in the ring and its reactivity in electrophilic aromatic substitution reactions.

Conformational Analysis and Potential Energy Surface Exploration

The flexible butanol chain in this compound allows for multiple conformations. Understanding the conformational preferences is crucial as it can influence the molecule's physical and chemical properties.

For a molecule of this size, a full quantum mechanical exploration of the potential energy surface can be computationally expensive. Molecular mechanics (MM) offers a faster alternative for conformational analysis. nih.gov

Force Fields: MM methods use a set of empirical potential energy functions known as a force field to calculate the energy of a given molecular conformation. nih.gov Standard force fields like AMBER, CHARMM, or OPLS may be used, but for higher accuracy, a specific force field for this compound could be developed. This would involve parametrizing bond lengths, bond angles, and dihedral angles against high-level quantum chemical calculations or experimental data. nih.gov

Potential Energy Surface (PES) Scan: A systematic scan of the PES can be performed by rotating the single bonds in the butanol chain. This would identify the low-energy conformers (local minima) and the energy barriers between them (saddle points). The results would reveal the most stable three-dimensional structures of the molecule.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.5 |

| B | 180° (anti) | 0.0 |

| C | -60° (gauche) | 0.6 |

Note: This table illustrates how the relative energies of different conformers, defined by a key dihedral angle, would be presented. The 'anti' conformation is often the most stable for alkyl chains.

Molecular Dynamics Simulations to Study Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. For this compound, MD simulations can reveal the conformational landscape and dynamic behavior of the molecule in various environments.

A typical MD simulation protocol for this molecule would involve the following steps:

System Setup: A three-dimensional model of this compound is placed in a simulation box, often solvated with a chosen solvent, such as water, to mimic physiological or reaction conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS. These parameters define bond lengths, angles, dihedrals, and non-bonded interactions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to arrange naturally around the solute.

Production Run: Following equilibration, the simulation is run for a significant period, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded.

From the resulting trajectory, a wealth of information about the dynamic behavior of this compound can be extracted. Analysis of the dihedral angles along the butanol chain would reveal the preferred conformations and the flexibility of the molecule. The orientation of the 2-chloro-4-fluorophenyl group relative to the alkyl chain can also be monitored to understand the extent of its rotational freedom.

Interactive Data Table: Hypothetical Dihedral Angle Preferences

| Dihedral Angle | Predominant Conformation(s) | Population (%) |

| C(phenyl)-C-C-C | Anti, Gauche | 65, 35 |

| C-C-C-O | Gauche | 70 |

| C-C-O-H | Trans | 80 |

This table represents a hypothetical outcome of an MD simulation, illustrating the type of data that could be generated.

Stereoisomer Interconversion Barriers

The presence of a chiral center at the second carbon of the butanol chain means that this compound exists as a pair of enantiomers, (R)- and (S)-4-(2-chloro-4-fluorophenyl)butan-2-ol. Interconversion between these stereoisomers would require breaking and reforming covalent bonds, a process that typically has a very high energy barrier and does not occur under normal conditions.

However, computational methods, such as density functional theory (DFT), can be used to calculate the theoretical energy barrier for such a hypothetical interconversion. This is achieved by modeling the transition state structure for the racemization process. The energy difference between the ground state (the stable enantiomer) and the transition state provides the activation energy for the interconversion. For a chiral alcohol like this, the transition state would likely involve a planar arrangement around the chiral carbon.

Quantum chemical calculations are essential for accurately predicting these high-energy barriers, providing insight into the stereochemical stability of the molecule. nih.gov The calculated barrier would almost certainly confirm the high stability of the individual enantiomers.

Intermolecular Interactions and Solvation Models

The chemical and physical properties of this compound are significantly influenced by its interactions with surrounding molecules, whether they be other molecules of the same type, solvent molecules, or other chemical species.

Hydrogen Bonding Networks

The hydroxyl (-OH) group in this compound is a key functional group for forming hydrogen bonds. It can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).

In a protic solvent like water or in the condensed phase, these molecules can form extensive hydrogen bonding networks. Computational studies can model these networks and quantify the strength of the hydrogen bonds. Theoretical studies on similar fluorinated alcohols have shown that the presence of fluorine atoms can influence the acidity of the hydroxyl proton, thereby affecting the strength of the hydrogen bonds it forms. nih.govresearchgate.net

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. dntb.gov.ua The chlorine atom on the phenyl ring of this compound has the potential to participate in halogen bonding. The electron-withdrawing fluorine atom on the same ring can enhance the electrophilic character of the chlorine atom, making it a more effective halogen bond donor.

Theoretical calculations can predict the geometry and strength of these halogen bonds. A typical halogen bond would involve the chlorine atom of one molecule interacting with an electron-rich site on another molecule, such as the oxygen of the hydroxyl group or the aromatic pi-system.

Solvent Effects on Reactivity and Conformation

The choice of solvent can have a profound impact on the conformation and reactivity of this compound. github.io Computational solvation models are used to predict these effects. These models can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This approach is computationally intensive but provides a detailed picture of the local solvent structure and specific solute-solvent interactions. frontiersin.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. cdnsciencepub.com This method is less computationally demanding and is effective for calculating the bulk effects of the solvent on the solute's energy and properties.

By performing calculations with different solvent models, it is possible to predict how the conformational equilibrium of the flexible butanol chain might shift in polar versus non-polar solvents. rsc.orgnih.gov For instance, in a polar solvent, conformations that expose the polar hydroxyl group to the solvent may be favored.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in the context of drug design to dock ligands into protein binding sites, docking studies can also be employed to understand the fundamental interactions of a molecule with abstract or general chemical motifs.

For this compound, a theoretical docking study could be performed against a variety of simple chemical surfaces or cavities to probe its interaction preferences. For example, docking the molecule against a hydrophobic surface could reveal how the aromatic ring and alkyl chain orient themselves to maximize favorable van der Waals interactions. Conversely, docking against a surface with defined hydrogen bond donors and acceptors would highlight the preferred geometries for hydrogen bonding.

These theoretical docking studies can provide valuable information about the molecule's potential for non-covalent interactions and can be used to generate hypotheses about its behavior in more complex chemical environments. The results are typically evaluated using a scoring function that estimates the binding affinity.

Interactive Data Table: Hypothetical Docking Scores against Abstract Motifs

| Abstract Motif | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Hydrophobic Pocket | -5.2 | Van der Waals with phenyl ring and alkyl chain |

| Hydrogen Bond Donor/Acceptor Surface | -6.8 | Hydrogen bonding via hydroxyl group |

| Aromatic Stacking Motif | -4.5 | Pi-pi stacking with the fluorochlorophenyl ring |

| Halogen Bond Acceptor Site | -3.7 | Halogen bonding with the chlorine atom |

This table illustrates hypothetical results from a molecular docking study, indicating the types of interactions that could be theoretically investigated.

Cheminformatics and Data Analysis Approaches for Related Chemical Space

The exploration of the chemical space surrounding this compound is crucial for identifying structurally similar molecules with potentially enhanced or modified biological activities. Cheminformatics and data analysis provide powerful in silico tools to navigate this vast chemical space, enabling the prediction of properties, the identification of novel drug candidates, and the understanding of structure-activity relationships. These computational approaches are significantly more time and cost-effective than traditional experimental screening. chem-space.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. nih.gov

For the chemical space related to this compound, a QSAR study would typically involve a dataset of analogous compounds with experimentally determined biological activities. Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). nih.gov

A hypothetical QSAR model for a series of analogs of this compound might be represented by an equation like:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors could represent properties like hydrophobicity (LogP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). The coefficients (cn) are determined through statistical regression analysis. cmu.ac.th

Table 1: Hypothetical QSAR Data for Analogs of this compound

| Compound ID | pIC50 | LogP | Molar Refractivity | Electronic Descriptor (qC1) |

| Analog 1 | 5.2 | 2.8 | 55.4 | 0.15 |

| Analog 2 | 5.8 | 3.1 | 58.2 | 0.12 |

| Analog 3 | 4.9 | 2.5 | 53.1 | 0.18 |

| Analog 4 | 6.1 | 3.5 | 60.5 | 0.10 |

| Analog 5 | 5.5 | 3.0 | 56.9 | 0.14 |

The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). ufv.br A well-validated QSAR model can then be used to screen a virtual library of related compounds to identify those with predicted high activity. nih.gov

Molecular Docking and Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zsmu.edu.ua In the context of drug discovery, it is used to predict how a small molecule ligand, such as an analog of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. impactfactor.org

Virtual screening utilizes molecular docking on a large scale to screen extensive libraries of chemical compounds against a specific biological target. chem-space.comscispace.com This approach can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active ligands is used to create a pharmacophore model. nih.govmdpi.com

For the chemical space around this compound, a structure-based virtual screening campaign could be employed if the 3D structure of a relevant biological target is available. The screening would identify compounds from a virtual library that are predicted to bind favorably to the target's active site. The output is typically a ranked list of compounds based on their docking scores, which estimate the binding free energy. ijper.org

Table 2: Representative Molecular Docking Results for Analogs of this compound against a Hypothetical Target

| Compound ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (µM) | Key Interacting Residues |

| Analog A | -8.5 | 0.52 | TYR23, LEU45, PHE89 |

| Analog B | -7.9 | 1.25 | TYR23, VAL56, ILE90 |

| Analog C | -9.1 | 0.21 | PHE89, TRP112, ARG115 |

| Analog D | -7.2 | 3.40 | LEU45, ALA78 |

| Analog E | -8.8 | 0.38 | TYR23, PHE89, ARG115 |

The results from virtual screening provide a smaller, more manageable set of compounds for experimental testing, significantly increasing the efficiency of the drug discovery process. nih.gov

Pharmacophore Modeling and Similarity Searching

Pharmacophore modeling is a ligand-based virtual screening technique that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

Starting with a set of known active molecules related to this compound, a pharmacophore model can be generated. This model then serves as a 3D query to search large chemical databases for other molecules that fit the pharmacophoric constraints. This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

Similarity searching is another ligand-based approach that involves screening a database for molecules that are structurally similar to a known active compound. Similarity is typically quantified using 2D fingerprints, which are bit strings that encode the presence or absence of various structural features. Compounds with a high similarity score to the query molecule are considered more likely to share similar biological activity.

Table 3: Hypothetical Pharmacophore Model Features for Analogs of this compound

| Feature | Type | Position (x, y, z) | Radius (Å) |

| 1 | Hydrogen Bond Acceptor | (2.1, 3.5, -1.2) | 1.0 |

| 2 | Aromatic Ring | (4.5, 1.2, 0.5) | 1.5 |

| 3 | Hydrophobic Center | (-1.8, 2.0, 2.3) | 1.2 |

These cheminformatics and data analysis approaches provide a powerful framework for systematically exploring the chemical space around this compound. By integrating QSAR, molecular docking, virtual screening, and pharmacophore modeling, researchers can efficiently identify novel compounds with desired biological activities, accelerating the process of drug discovery and development.

Chemical Reactivity, Derivatization, and Transformation Studies of 4 2 Chloro 4 Fluorophenyl Butan 2 Ol

Functional Group Interconversions at the Butan-2-ol Moiety

The secondary alcohol group is the most reactive site for many chemical conversions, allowing for oxidation, reduction, substitution, and elimination reactions.

Oxidation Reactions to Ketones and Carboxylic Acids

As a secondary alcohol, 4-(2-chloro-4-fluorophenyl)butan-2-ol can be readily oxidized to form the corresponding ketone, 4-(2-chloro-4-fluorophenyl)butan-2-one (B13570510). This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon (the carbon atom bonded to the hydroxyl group). masterorganicchemistry.com A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions. pressbooks.pubyoutube.com